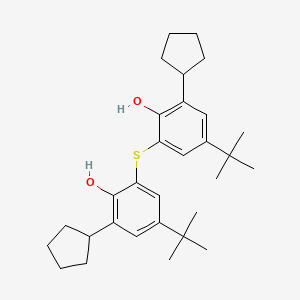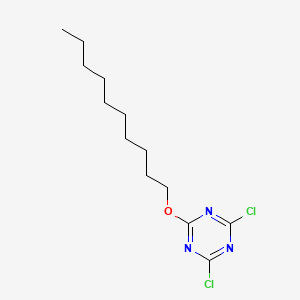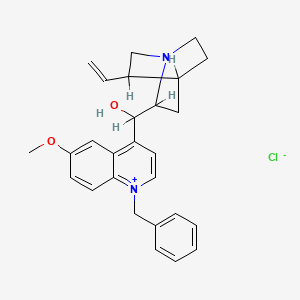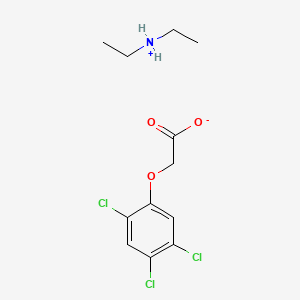
N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine: is a synthetic compound that belongs to the class of beta-alanine derivatives. These compounds are often used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine typically involves the reaction of beta-alanine with 2-hydroxyethyl and 2-hydroxytetradecyl groups. The reaction conditions may include:
Solvents: Common solvents such as ethanol or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
In industrial settings, the production of This compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine: can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with other compounds to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine: has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Metabolic Pathways: Influencing metabolic processes within cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxyethyl)-N-(2-hydroxydecyl)beta-alanine
- N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)beta-alanine
- N-(2-Hydroxyethyl)-N-(2-hydroxyhexyl)beta-alanine
Uniqueness
N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine: is unique due to its specific hydroxyethyl and hydroxytetradecyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
70521-71-0 |
|---|---|
Fórmula molecular |
C19H39NO4 |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
3-[2-hydroxyethyl(2-hydroxytetradecyl)amino]propanoic acid |
InChI |
InChI=1S/C19H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-18(22)17-20(15-16-21)14-13-19(23)24/h18,21-22H,2-17H2,1H3,(H,23,24) |
Clave InChI |
UNQIFGWGEAIJPF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CN(CCC(=O)O)CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)



![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)


![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)





